[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
“[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester” is a piperidine-based carbamate derivative with a chiral (S)-2-amino-3-methyl-butyryl acyl group. This compound is structurally characterized by a tert-butyl carbamate group attached to the piperidin-4-ylmethyl backbone and an (S)-configured valine-derived acyl substituent at the piperidine nitrogen. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes .
Key synthetic intermediates for analogous compounds (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) involve stepwise acylation and deprotection. For instance, tert-butyl piperidin-4-ylcarbamate reacts with acetyl chloride in dichloromethane (DCM) with triethylamine as a base, followed by HCl/MeOH-mediated deprotection . Characterization of such compounds typically employs ¹H NMR and LCMS for structural confirmation .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYXUBOOHXUHZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Carbamoylation
The Boc group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, (S)-α-methyl-serine derivatives were converted to Boc-protected intermediates using Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base. This method achieves high regioselectivity and avoids ether byproducts.
Piperidine Ring Functionalization
The piperidin-4-ylmethyl scaffold is synthesized through nucleophilic substitution or reductive amination. Patent data highlights the use of methanesulfonyl chloride (MsCl) to activate piperidine derivatives for subsequent coupling with amino acid residues. For instance, BOC-protected piperidin-4-ylamine reacts with MsCl in pyridine to form a mesylated intermediate, which is then displaced by (S)-2-amino-3-methylbutyric acid.
Stepwise Synthesis and Reaction Optimization
Step 1: Boc Protection of Piperidin-4-ylmethylamine
Procedure :
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Dissolve piperidin-4-ylmethylamine (10 mmol) in anhydrous DCM.
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Add TEA (12 mmol) and Boc₂O (11 mmol) dropwise at 0°C.
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Stir at room temperature for 16 hours.
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Wash with 1M HCl, dry over MgSO₄, and concentrate.
Step 2: Coupling with (S)-2-Amino-3-methylbutyric Acid
Procedure :
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Activate (S)-2-amino-3-methylbutyric acid (10 mmol) with HOBt/DIC in DMF.
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Add the Boc-protected piperidin-4-ylmethylamine (10 mmol) and stir at 25°C for 12 hours.
Step 3: Deprotection and Final Carbamate Formation
Procedure :
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Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.
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Neutralize with saturated NaHCO₃ and extract with EtOAc.
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React the free amine with ethyl chloroformate in the presence of TEA.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-assisted synthesis in N-methylpyrrolidone (NMP) significantly reduces reaction time while maintaining high yields.
Catalytic Systems
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its hydrolysis typically occurs under acidic conditions, yielding the corresponding amine and releasing carbon dioxide and tert-butanol.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the C–O bond in the carbamate .
Aminolysis and Transcarbamoylation
The carbamate group can react with amines to form urea derivatives or undergo transcarbamoylation.
Functionalization of the Piperidine Ring
The piperidine ring can undergo alkylation, acylation, or ring-opening reactions.
N-Alkylation
The secondary amine in the piperidine ring reacts with alkyl halides or epoxides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K2CO3, DMF, 50°C | N-Methylpiperidine derivative | 70–80% |
| Ethylene oxide | EtOH, reflux | Hydroxyethyl-piperidine derivative | 60–65% |
Ring-Opening with Strong Acids
Concentrated H2SO4 or HCl can protonate the piperidine nitrogen, leading to ring-opening via C–N bond cleavage . This reaction is less common due to the stability of the piperidine ring.
Reactivity of the Amino Acid Moiety
The (S)-2-amino-3-methyl-butyryl (L-valine-derived) side chain participates in peptide coupling and acyl transfer reactions:
Cyclopropane Ring Reactivity
The cyclopropylmethyl group exhibits unique reactivity under strain-release conditions:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Hydrogenation | H2, Pd/C, ethanol | Open-chain propane derivative | Selective reduction without Boc cleavage |
| Ring-opening with HCl | HCl (gas), dioxane | Chlorinated alkane | Limited utility due to side reactions |
Oxidation Reactions
The tert-butyl carbamate group is stable to most oxidizing agents, but the piperidine ring can undergo oxidation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH2Cl2, 0°C → RT | N-Oxide derivative | 50–60% |
| KMnO4 | H2O, pH 7, 25°C | Piperidine-2,6-dione (via C–H oxidation) | <20% |
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, primarily due to tert-butyl group elimination and carbamate degradation.
Key Research Findings
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Prodrug Applications : The tert-butyl ester group enhances lipophilicity, facilitating membrane permeability. Enzymatic cleavage in vivo releases the active amine .
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Stereochemical Integrity : The (S)-configuration of the amino acid moiety remains intact under mild acidic or basic conditions but may racemize at extreme pH .
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Compatibility with Solid-Phase Synthesis : The Boc group allows integration into peptide synthesis workflows .
Scientific Research Applications
Therapeutic Potential
This compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Alzheimer's Disease : Preliminary studies suggest that it may inhibit beta-secretase, an enzyme involved in the formation of amyloid-beta plaques associated with Alzheimer's disease pathology. By inhibiting this enzyme, the compound could potentially reduce plaque formation and offer neuroprotective effects.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could be explored for developing new antibiotics or treatments for infections.
Case Study 1: Alzheimer’s Research
A study investigating compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester found that they could effectively inhibit beta-secretase activity in vitro. This inhibition was correlated with a reduction in amyloid-beta levels in neuronal cell cultures, suggesting a promising avenue for Alzheimer's treatment development.
Case Study 2: Antimicrobial Activity
Research on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. In vitro testing revealed that certain modifications to the piperidine ring enhanced potency against resistant strains of bacteria, indicating potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and amino acid moiety allow it to mimic natural substrates, thereby inhibiting or modulating the activity of these targets. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Compound A : tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate
- Substituent : 2,3-Dihydro-1,4-benzodioxine-2-carbonyl group.
- However, steric bulk could reduce binding affinity compared to the smaller (S)-2-amino-3-methyl-butyryl group .
Compound B : tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
- Substituent: 4-Cyanopyridin-2-yl group.
- However, reduced basicity of the pyridine ring compared to the aminoacyl group in the target compound may alter pharmacokinetics .
Compound C : tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate
Compound D : [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- Substituent : Ethoxy and methylthio-pyrimidinyl groups.
- Impact: The pyrimidine ring contributes to π-π stacking interactions in biological targets, while the methylthio group may enhance lipophilicity. However, the ethoxy group could reduce solubility compared to the polar aminoacyl substituent in the target compound .
Key Research Findings
- Substituent electronic properties (e.g., cyano, chloro) significantly influence binding affinity and metabolic stability .
- Steric bulk from groups like benzodioxine can reduce enzymatic recognition but improve pharmacokinetic profiles .
- Synthetic routes for tert-butyl carbamates prioritize protective group strategies and coupling reagents (e.g., BOP) for amide bond formation .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known by its chemical formula C14H27N3O2, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group. Its molecular weight is approximately 269.38 g/mol. The presence of the piperidinyl moiety suggests potential interactions with neurotransmitter systems, while the carbamate structure may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Modulation : The piperidine component suggests possible interaction with neurotransmitter receptors, such as those for acetylcholine or dopamine.
- Cell Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis, which are crucial in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells against oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a key role.
| Study | Effect Observed | Methodology |
|---|---|---|
| Neuroprotection in astrocytes | Increased cell viability in the presence of Aβ1-42 | Cell culture assays |
| Enzyme inhibition | Reduced activity of acetylcholinesterase | Enzymatic assays |
In Vivo Studies
In vivo studies have explored the therapeutic potential of this compound in models of cognitive impairment:
- Cognitive Enhancement : Animal models treated with the compound showed improved memory and learning capabilities compared to control groups. This suggests a potential role in treating conditions like Alzheimer's disease.
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Alzheimer's Disease Model : In a study involving scopolamine-induced memory deficits in rats, administration of the compound resulted in significant improvements in memory retention and cognitive function compared to untreated controls.
- Pain Management : Another study investigated its analgesic properties, revealing that the compound reduced pain behaviors in animal models, indicating potential use as an analgesic agent.
Q & A
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Activation Reagents : Replace HOBt/DCC with newer agents like HATU or PyBOP for better coupling efficiency.
- Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to improve solubility of intermediates.
- Microwave-Assisted Synthesis : Apply controlled heating (80–120°C, 30 min) to accelerate reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
